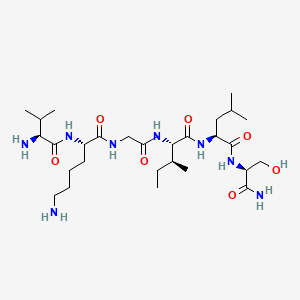

Vkgils-NH2

説明

科学的研究の応用

Biological Research

Cellular Mechanisms:

VKGILS-NH2 serves primarily as a control in studies investigating the effects of PAR2 activation. It has been shown to have no significant impact on intracellular calcium mobilization or ERK1/2 phosphorylation compared to SLIGKV-NH2, indicating that it does not activate PAR2 itself but rather acts as a baseline for comparison in experimental setups .

In Vitro Studies:

In experiments involving human prostate smooth muscle cells, this compound was used as a control peptide to evaluate the contraction effects induced by SLIGKV-NH2. The results demonstrated that this compound did not elicit significant contraction of collagen hydrogels containing these cells, contrasting sharply with the pronounced contraction seen with SLIGKV-NH2 . This highlights its utility in distinguishing specific biological responses tied to PAR2 activation.

Pharmacological Applications

Therapeutic Research:

While this compound itself does not exhibit therapeutic effects, it is crucial in pharmacological studies aimed at understanding the therapeutic potential of PAR2 agonists. By providing a controlled comparison, researchers can better assess the efficacy and safety profiles of new PAR2-targeting drugs .

Inflammatory Response Studies:

Research has indicated that activation of PAR2 can lead to pro-inflammatory responses. In this context, this compound has been utilized to delineate the pathways activated by genuine agonists like SLIGKV-NH2, allowing scientists to explore potential anti-inflammatory strategies that could mitigate adverse effects associated with excessive PAR2 activation .

Case Study Table

生化学分析

Biochemical Properties

Vkgils-NH2 interacts with protease-activated receptor 2 (PAR2), a G-protein-coupled receptor expressed in various cell types, including epithelial cells, endothelial cells, and immune cells . The interaction between this compound and PAR2 is crucial for studying the receptor’s role in mediating inflammatory responses and other cellular processes. This compound serves as a control peptide, allowing researchers to differentiate between specific and non-specific effects of PAR2 activation.

Cellular Effects

This compound has been shown to influence various cellular processes, including mucin secretion in human bronchial epithelial cells . In vitro studies have demonstrated that this compound can weakly enhance mucin secretion, which is essential for maintaining the protective mucus layer in the respiratory tract. Additionally, this compound has been used to study the effects of PAR2 activation on vascular function, where it serves as a control to validate the specific effects of PAR2 agonists .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protease-activated receptor 2 (PAR2). This compound binds to PAR2, leading to the activation of downstream signaling pathways that mediate various cellular responses . These pathways include the activation of G-proteins, which subsequently trigger intracellular signaling cascades involving second messengers such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). The activation of these pathways results in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is stable when stored at -20°C and can be dissolved in water for experimental use . Long-term studies have shown that this compound maintains its activity over extended periods, making it a reliable control peptide for studying PAR2-mediated responses. The degradation of this compound over time can affect its efficacy, and researchers must consider this when designing experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound does not induce significant biological effects at low concentrations, making it an ideal control peptide for studying PAR2 activation At higher doses, this compound may exhibit non-specific effects, which researchers must account for when interpreting experimental results

Metabolic Pathways

This compound is involved in metabolic pathways related to protease-activated receptor 2 (PAR2) activation. The peptide interacts with enzymes and cofactors that modulate PAR2 signaling, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with protease-activated receptor 2 (PAR2) . The peptide’s localization and accumulation within specific tissues can influence its activity and function, and researchers must consider these factors when designing experiments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The peptide is directed to particular compartments or organelles within the cell, where it interacts with protease-activated receptor 2 (PAR2) and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, and understanding these mechanisms is essential for elucidating the peptide’s biological effects.

準備方法

合成ルートと反応条件: VKGILS-NH2は、標準的な固相ペプチド合成(SPPS)技術を用いて合成されます。アミノ酸の配列(バリン-リジン-グリシン-イソロイシン-ロイシン-セリン)は、固体樹脂支持体上でステップバイステップで組み立てられます。各アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、成長中のペプチド鎖にカップリングされます。 アセンブリ後、ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

工業生産方法: this compoundは主に研究目的で生産されますが、工業規模での生産は、より大きなバッチサイズに合わせて最適化された同様のSPPS技術に従います。 これには、自動ペプチド合成装置や大規模精製システムが含まれます .

化学反応の分析

反応の種類: VKGILS-NH2は、ペプチドであるため、主に加水分解反応を起こします。 アミノ酸残基に関与する酸化および還元反応にも参加できます .

一般的な試薬と条件:

加水分解: 酸性または塩基性条件は、ペプチド結合を加水分解することができます。

酸化: 過酸化水素などの酸化剤は、メチオニン残基を酸化することができます。

主な生成物:

加水分解: より小さなペプチド断片または個々のアミノ酸をもたらします。

酸化: スルホキシドまたはスルホン誘導体の形成につながる可能性があります。

4. 科学研究への応用

This compoundは、特にPAR2のプロテアーゼ活性化受容体の役割を研究するために、科学研究で広く使用されています。 SLIGKV-NH2を含む実験でコントロールペプチドとして機能し、研究者はPAR2活性化によって媒介される特異的な効果を区別することができます .

さまざまな分野における応用:

化学: ペプチド合成および修飾技術の研究に使用されます。

生物学: PAR2のシグナル伝達経路と生理学的役割の理解に役立ちます。

医学: 炎症反応やその他のPAR2関連疾患における潜在的な役割について調査されています。

作用機序

VKGILS-NH2は、PAR2アゴニストであるSLIGKV-NH2のコントロールペプチドとして作用します。PAR2は、タンパク質分解的な切断によって活性化されるGタンパク質共役受容体です。this compoundはPAR2を活性化しませんが、SLIGKV-NH2の効果の特異性を確認するために使用されます。 これは、PAR2活性化に関与するシグナル伝達経路と分子標的を解明するのに役立ちます .

類似の化合物:

SLIGKV-NH2: PAR2の直接アゴニスト。

LRGILS-NH2: PAR2の別の逆配列コントロールペプチド.

This compoundの独自性: this compoundは、コントロールペプチドとしての役割においてユニークであり、SLIGKV-NH2などのPAR2アゴニストの効果を比較するためのベースラインを提供します。 これにより、研究者は観察された生物学的効果をPAR2活性化に正確に帰属させることができます .

類似化合物との比較

SLIGKV-NH2: A direct agonist of PAR2.

LRGILS-NH2: Another reversed sequence control peptide for PAR2.

Uniqueness of VKGILS-NH2: this compound is unique in its role as a control peptide, providing a baseline to compare the effects of PAR2 agonists like SLIGKV-NH2. This allows researchers to accurately attribute observed biological effects to PAR2 activation .

生物活性

VKGILS-NH2 is a synthetic peptide that serves as a reversed amino acid sequence control for SLIGKV-NH2, a known agonist of protease-activated receptor 2 (PAR2). This compound has garnered attention in various biological studies due to its role in modulating inflammatory responses and its potential implications in therapeutic applications.

Overview of PAR2 and this compound

Protease-activated receptors (PARs) are a family of G-protein-coupled receptors that play crucial roles in various physiological processes, including inflammation, pain sensation, and vascular functions. PAR2 is particularly notable for its expression in the respiratory and gastrointestinal tracts, where it influences mucin secretion and inflammatory responses . this compound, as a control peptide, does not activate PAR2 but is essential for comparative studies involving PAR2 activation.

In Vitro Studies

In vitro experiments have demonstrated that this compound does not induce significant biological activity compared to its active counterpart, SLIGKV-NH2. For instance, one study showed that while SLIGKV-NH2 enhanced mucin secretion from human bronchial epithelial cells, this compound did not produce any significant effect at concentrations up to 1000 µM . This lack of activity underscores the specificity of SLIGKV-NH2 as a PAR2 agonist.

In Vivo Studies

In vivo studies further corroborate the inactive nature of this compound. In experiments involving guinea pig gallbladder tissues, both this compound and another reverse peptide (LRGILS-NH2) failed to elicit contractile responses at high concentrations, supporting their role as negative controls in assessing PAR2 activation . Additionally, clinical trials indicated that while SLIGKV-NH2 caused dose-dependent vasodilation in human forearm resistance vessels, this compound had no significant effect, reinforcing its status as a control peptide .

Case Study: Inflammatory Response Modulation

A notable case study involved the examination of spinal PAR2 activation's role in hypersensitivity induced by inflammation. In this study, this compound was used as a control peptide to evaluate the effects of PAR2 activation on pain thresholds in rats. The results indicated that administration of the active PAR2 agonist led to significant decreases in paw withdrawal latencies (PWLs), whereas this compound did not affect PWLs significantly . This finding highlights the specificity of PAR2 activation in modulating pain responses.

Table: Summary of Biological Activities

| Peptide | Biological Activity | Concentration Tested | Effect |

|---|---|---|---|

| SLIGKV-NH2 | Mucin secretion enhancement | 100 µM - 1000 µM | Significant increase |

| This compound | Control for mucin secretion | 100 µM - 1000 µM | No significant effect |

| SLIGKV-NH2 | Vasodilation in forearm vessels | Varying doses | Dose-dependent response |

| This compound | Vasodilation in forearm vessels | Varying doses | No significant response |

特性

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJUKRSADJIIBX-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。